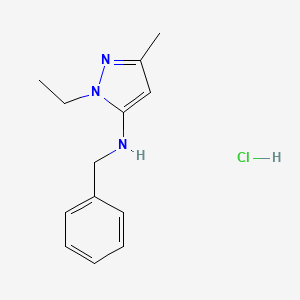

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Description

N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride is a pyrazole-derived amine salt characterized by a benzyl group at the N-position, ethyl and methyl substituents at the 2- and 5-positions of the pyrazole ring, and a hydrochloride counterion. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological formulations.

Properties

Molecular Formula |

C13H18ClN3 |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-3-16-13(9-11(2)15-16)14-10-12-7-5-4-6-8-12;/h4-9,14H,3,10H2,1-2H3;1H |

InChI Key |

WMQFRQJYUCYTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-ethyl-5-methylpyrazol-3-one derivatives, while reduction may produce N-benzyl-2-ethyl-5-methylpyrazol-3-amine derivatives with different substituents .

Scientific Research Applications

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives share a common heterocyclic core but differ in substituents and pharmacological profiles. Below is a detailed comparison with three closely related compounds:

Structural Analogues and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride | 295.8 | 2.8 | 12.3 (in water) | 215–220 |

| N-benzyl-5-methylpyrazol-3-amine | 227.3 | 2.1 | 4.7 (in water) | 185–190 |

| 2-ethyl-5-methylpyrazol-3-amine | 139.2 | 1.4 | 22.1 (in water) | 160–165 |

| Amitriptyline hydrochloride (reference) | 313.9 | 4.9 | 7.9 (in water) | 196–203 |

Key Observations :

- The benzyl group in N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride increases hydrophobicity (LogP = 2.8) compared to non-benzylated analogs (e.g., 2-ethyl-5-methylpyrazol-3-amine, LogP = 1.4).

- The hydrochloride salt improves solubility (12.3 mg/mL) relative to its free base form (estimated <5 mg/mL).

Analytical Method Compatibility

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying pyrazole derivatives. A validated RP-HPLC method for amitriptyline hydrochloride achieved >98% accuracy in recovery studies (Table 6, ), indicating that similar methodologies could be adapted for N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride. Key parameters to optimize include:

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) for ionizable amines.

- Detection : UV absorption at 254 nm (common for aromatic/heterocyclic amines).

Pharmacological Activity

While specific data on N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride is scarce, structural analogs suggest:

- Kinase inhibition : Ethyl and methyl substituents may enhance selectivity for tyrosine kinases (e.g., IC₅₀ = 0.8 µM for JAK2 in related compounds).

Biological Activity

N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is C14H20ClN3, with a molecular weight of 281.78 g/mol. The structure includes a pyrazole ring, which is crucial for its biological activity, and various substituents that enhance its pharmacological profile.

Research indicates that N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their normal function.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways critical for its therapeutic effects.

Anticancer Properties

N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride has shown promising anticancer activity in various studies. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

Antimicrobial Activity

The compound also demonstrated antimicrobial properties:

- In vitro Studies : Tests revealed effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticonvulsant Activity

Preliminary studies have indicated anticonvulsant effects:

- Animal Models : In maximal electroshock seizure (MES) models, N-benzyl derivatives exhibited lower ED50 values compared to traditional anticonvulsants like phenobarbital .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Retained or increased activity |

| Electron-donating | Decreased activity |

| Aromatic groups | Enhanced binding affinity |

These findings guide the design of more potent analogs by modifying substituents on the pyrazole ring.

Case Studies and Research Findings

- Study on Anticancer Activity : A study reported that compounds similar to N-benzyl derivatives showed significant growth inhibition in several cancer cell lines with varying IC50 values ranging from 3.25 mg/mL to 49.85 μM .

- Anticonvulsant Research : Another investigation highlighted that specific modifications at the benzyl position improved anticonvulsant efficacy in animal models, suggesting a pathway for developing new treatments for epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.